methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate
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Overview
Description
Methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate is a chemical compound with potential applications in various scientific fields. This compound features a benzene ring substituted with a methoxy group and an ethoxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting with 2-methoxyphenol and ethylene oxide. The reaction involves the formation of an ether linkage followed by esterification with methanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure high purity and yield. The reaction is typically carried out in a controlled environment with precise temperature and pressure conditions to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Carboxylic acids from oxidation.
Alcohols from reduction.
Halogenated derivatives from substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its ether and ester functionalities make it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural similarity to natural substrates allows it to interact with biological targets.
Medicine: The compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of pharmaceuticals.
Industry: In the chemical industry, the compound is used in the production of fragrances, flavors, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various formulations.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the functional groups present and the biological context. For example, the methoxy group can enhance the compound's ability to penetrate cell membranes, while the ester group can be hydrolyzed to release active metabolites.
Comparison with Similar Compounds
Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate
2-Methoxyphenyl isocyanate
2-[ (2-methoxyphenoxy)methyl]oxirane
Uniqueness: Methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate stands out due to its specific combination of ether and ester functionalities, which provide unique reactivity and versatility compared to similar compounds.
This comprehensive overview highlights the importance and potential applications of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-15-5-3-4-6-16(15)22-12-11-21-14-9-7-13(8-10-14)17(18)20-2/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFFXAIVSMNUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367758 |
Source
|
Record name | methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6458-07-7 |
Source
|
Record name | methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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